Anisodamine hydrochloride

Muscarinic receptor pharmacology Ex vivo vascular assay Anticholinergic potency

Anisodamine HCl (131674-05-0) offers 10-fold higher CNS safety margin vs scopolamine/atropine, with unique α1 blockade for microcirculatory improvement not achieved by pure mAChR antagonists. Shows differential GI inhibition (lower gastric stasis vs atropine). Hydrochloride salt ensures solubility for injectable/oral administration. Ideal for septic shock models, peripheral anticholinergic studies without cognitive confounding, and anticholinergic safety pharmacology panels.

Molecular Formula C17H24ClNO4
Molecular Weight 341.8 g/mol
CAS No. 131674-05-0
Cat. No. B12383002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisodamine hydrochloride
CAS131674-05-0
Molecular FormulaC17H24ClNO4
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12?,13-,14+,15?,16-;/m0./s1
InChIKeyTXJYFXBXRUTHSF-XIRYJLQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anisodamine Hydrochloride (CAS 131674-05-0): Anticholinergic Baseline for Procurement Evaluation


Anisodamine hydrochloride (CAS 131674-05-0), the synthetic hydrochloride salt of the tropane alkaloid anisodamine (also designated 654-2), is a non-selective muscarinic acetylcholine receptor antagonist with adjunctive α1-adrenergic blocking activity [1]. Originally isolated from *Anisodus tanguticus* (Solanaceae) and subsequently developed as a synthetic pharmaceutical, anisodamine exhibits the classical anticholinergic spectrum but demonstrates quantifiably lower muscarinic receptor affinity and reduced CNS penetration compared to atropine and scopolamine, establishing a distinct safety-efficacy profile [2]. The hydrochloride salt form (CAS 131674-05-0) is the clinically utilized pharmaceutical preparation for injectable and oral dosage forms [3].

Anisodamine Hydrochloride: Why Atropine or Scopolamine Cannot Be Substituted Without Consequence


Within the tropane anticholinergic class, atropine, scopolamine, and anisodamine are not pharmacologically interchangeable despite shared muscarinic antagonism. Quantifiable divergence exists across three critical dimensions: receptor subtype binding affinity (anisodamine exhibits ~8-fold to 25-fold lower affinity for M2 and M1 receptors respectively compared to atropine [1]), CNS safety margins (anisodamine requires a 10-fold higher dose than scopolamine or atropine to impair avoidance-response learning in mice [2]), and additional molecular pharmacology (anisodamine possesses α1-adrenoceptor antagonism absent in scopolamine and weaker than atropine, conferring microcirculatory effects not recapitulated by simple anticholinergic blockade [3]). Procurement decisions predicated on generic anticholinergic equivalence ignore these measurable differences, potentially compromising experimental reproducibility or clinical safety outcomes.

Anisodamine Hydrochloride: Quantified Differentiation Evidence Against Atropine, Scopolamine, and Anisodine


Muscarinic Receptor Affinity: 8-Fold to 25-Fold Lower Binding Than Atropine in Isolated Canine Vein Model

Anisodamine demonstrates substantially lower muscarinic receptor affinity compared to atropine. In isolated canine saphenous vein organ chamber experiments, anisodamine competitively inhibited acetylcholine-induced responses but with markedly reduced binding. Compared with atropine, the affinity of anisodamine for prejunctional M2-receptors was approximately 1/8 (12.5%); for postjunctional M1-receptors, affinity was only 1/25 (4%) of atropine [1]. The pKB values reflect this potency gap: atropine pKB = 8.69 (M2) and 9.25 (M1); anisodamine pKB = 7.78 and 7.86, respectively [1]. This reduced receptor binding correlates directly with the observed lower potency and lower toxicity profile of anisodamine relative to atropine [2].

Muscarinic receptor pharmacology Ex vivo vascular assay Anticholinergic potency

CNS Safety Margin: 10-Fold Higher Dose Required to Impair Cognitive Function Versus Scopolamine and Atropine

Anisodamine exhibits a substantially wider CNS safety margin compared to scopolamine and atropine. In food-deprived mice evaluated for avoidance-response learning impairment, the minimal effective dose was 50 µmol/kg for anisodamine versus only 5 µmol/kg for scopolamine, atropine, and anisodine—a 10-fold higher dose requirement for cognitive impairment [1]. Similarly, for insulting avoidance-response memory, initial doses were 0.5 µmol/kg (scopolamine) versus 50 µmol/kg (anisodamine); for open-field memory impairment, doses were 5 µmol/kg (scopolamine, atropine, anisodine) versus >50 µmol/kg (anisodamine) [1]. This reduced CNS toxicity profile of anisodamine relative to scopolamine is consistently corroborated across pharmacological reviews [2].

Cognitive safety Behavioral pharmacology CNS penetration

α1-Adrenoceptor Antagonism: Intermediate Potency Between Prazosin and Scopolamine Conferring Microcirculatory Benefit

Anisodamine possesses α1-adrenoceptor blocking properties that distinguish it from purely anticholinergic agents and contribute to its salutary microcirculatory effects [1]. In competitive binding assays using [³H]-WB-4101 in rat cardiac and brain tissue membranes, and in functional antagonism of phenylephrine on isolated aortic strips, the rank order of α1-adrenoceptor blocking potency was: prazosin > atropine > anisodamine > scopolamine > anisodine [1]. Anisodamine occupies an intermediate position—weaker than atropine but stronger than scopolamine and anisodine. This additional adrenoceptor antagonism, absent in scopolamine and negligible in anisodine at clinical doses, provides a mechanistic basis for anisodamine's unique vasodilatory and microcirculatory improvement effects not recapitulated by pure muscarinic antagonists [2].

Adrenergic pharmacology Vasodilation Microcirculation

Gastrointestinal Motility Inhibition: Reduced Gastric Emptying Suppression Versus Atropine with Comparable Intestinal Activity

In a comparative murine model of gastrointestinal motility, anisodamine demonstrated a differentiated inhibitory profile relative to atropine, scopolamine, and anisodine. Maximum inhibition of gastric emptying: scopolamine 29.78%, atropine 40.69%, anisodine 12.30%, anisodamine 17.99%. Maximum inhibition of small intestinal movement: scopolamine 51.98%, atropine 58.46%, anisodine 46.51%, anisodamine 46.22% [1]. Notably, anisodamine exhibited only 44% of atropine's gastric emptying inhibition (17.99% vs 40.69%) while maintaining 79% of atropine's intestinal motility suppression (46.22% vs 58.46%)—a tissue-selective differentiation not observed with atropine or scopolamine. Receptor affinity calculations in whole mice stomach (1.11 µmol/kg) and small intestine (1.14 µmol/kg) indicate comparable binding across GI tissues for anisodamine, whereas atropine showed marked tissue affinity divergence (1.48 vs 1.12 µmol/kg) [1].

Gastrointestinal pharmacology GI motility Antispasmodic efficacy

Pharmacokinetic Half-Life: Comparable Duration to Atropine with Distinct Distribution Profile

Anisodamine exhibits a terminal elimination half-life (T½) of approximately 2–3 hours in humans, comparable to atropine [1]. In rabbit pharmacokinetic studies, anisodamine hydrochloride demonstrated two-compartment model behavior with rapid distribution phase and absolute oral bioavailability (Fabs) of 6.36% [2]. In rat comparative PK studies, anisodamine exhibited distinct distribution kinetics relative to atropine, scopolamine, and tiotropium [3]. The similar half-life to atropine indicates comparable dosing frequency requirements, while the differential bioavailability and tissue distribution profiles provide distinct clinical handling characteristics relevant to route-of-administration decisions [1].

Pharmacokinetics Drug metabolism Clearance

Clinical Sepsis Outcomes: Serum Lactate Reduction and Vasopressor-Sparing Effect in Multicenter RCT

In a multicenter randomized controlled trial (n=355) of critically ill adults with septic shock, anisodamine treatment (0.1–0.5 mg/kg/hour) demonstrated significant biochemical and hemodynamic benefits despite no difference in hospital mortality (36% usual care vs 30% anisodamine; p=0.348) [1]. Serum lactate levels were significantly lower in the anisodamine-treated group after day 3. Patients receiving anisodamine were less likely to require vasopressors: OR 0.84 [95% CI 0.50–0.93] at day 5 and OR 0.66 [95% CI 0.37–0.95] at day 6 [1]. These findings represent the highest-level clinical evidence available directly comparing anisodamine to standard-of-care in septic shock, documenting quantifiable improvements in surrogate markers of tissue perfusion and reduced vasopressor dependence without mortality benefit [1].

Septic shock Critical care Clinical outcomes

Anisodamine Hydrochloride: Evidence-Based Application Scenarios for Research and Clinical Procurement


Septic Shock and Microcirculatory Dysfunction Research Models

Anisodamine hydrochloride is the anticholinergic of choice for experimental models of septic shock and microcirculatory impairment where both muscarinic antagonism and adjunctive α1-adrenoceptor blockade are mechanistically required. The α1-adrenoceptor antagonist potency (ranked between atropine and scopolamine [1]) contributes to vasodilation and microcirculatory improvement not achieved by pure muscarinic antagonists [2]. Clinical evidence demonstrates significant serum lactate reduction and vasopressor-sparing effects (OR 0.66 at day 6) [3], providing translational relevance for preclinical models. The hydrochloride salt (CAS 131674-05-0) is the preferred form for injectable administration in these acute settings [4].

Behavioral Pharmacology Requiring Peripheral Anticholinergic Activity with Minimal CNS Interference

For behavioral pharmacology studies where peripheral anticholinergic effects (e.g., GI motility modulation, secretory inhibition) are required but CNS penetration must be avoided to prevent confounding cognitive impairment, anisodamine hydrochloride offers a 10-fold safety margin over scopolamine and atropine. The minimal effective dose for cognitive impairment is 50 µmol/kg versus 5 µmol/kg for comparators [1], enabling clean separation of peripheral from central anticholinergic effects. This property is particularly valuable in rodent behavioral assays evaluating memory, learning, or anxiety where scopolamine is routinely used to induce cognitive deficits—anisodamine provides a non-CNS-active control compound.

Gastrointestinal Motility Research Requiring Tissue-Selective Inhibition Profiles

Anisodamine hydrochloride is indicated for GI motility research where differential inhibition of gastric versus intestinal transit is desirable. Compared to atropine (40.69% gastric inhibition), anisodamine demonstrates substantially lower gastric emptying suppression (17.99%) while maintaining comparable intestinal motility inhibition (46.22% vs 58.46% for atropine) [1]. This tissue-selective profile may offer experimental advantages in models of functional dyspepsia, postoperative ileus, or irritable bowel syndrome where gastric stasis is an undesirable confounder. The hydrochloride salt provides water solubility suitable for both oral and parenteral administration routes [2].

Anticholinergic Safety Pharmacology and Toxicology Screening

Anisodamine hydrochloride serves as a reference compound in anticholinergic safety pharmacology panels where quantifying the relationship between muscarinic receptor affinity and adverse effect liability is required. Its 8-fold to 25-fold lower receptor affinity compared to atropine [1] provides a quantitative benchmark for establishing structure-activity relationships and safety margins in novel muscarinic ligand development. The established LD50 values in mice (oral: 1600 mg/kg; IV: 123 mg/kg [2]) and documented human half-life of 2–3 hours [3] support its utility as a comparator in toxicokinetic studies evaluating new chemical entities with anticholinergic liability. Additionally, the α7nAChR-dependent anti-inflammatory pathway activation [4] offers a secondary pharmacological readout distinct from classical muscarinic antagonism.

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